molecular formula C17H20N4O6S B2929114 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214232-63-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2929114
CAS No.: 1214232-63-9
M. Wt: 408.43
InChI Key: JQHCNDFEAIUNCG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dioxin ring, an oxadiazole ring, and a piperidine ring. Dioxins are a group of chemically related compounds that are persistent environmental pollutants . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Piperidine is a widely used building block in the synthesis of organic compounds .

Scientific Research Applications

Metabolism and Disposition Studies

One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research highlights the importance of understanding how novel compounds are metabolized and eliminated from the human body, which is crucial for drug development. The study found that the compound was primarily eliminated via feces, with only a small percentage excreted unchanged through urine. The main route of metabolism involved oxidation of the benzofuran ring, illustrating the body's ability to modify and prepare complex molecules for elimination (Renzulli et al., 2011).

Pharmacokinetics and Safety Profile

Another study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of BIA 2-093, a new antiepileptic drug. This study provides insights into the processes involved in assessing a novel compound's potential therapeutic effects and safety for human use. The compound was well-tolerated at various doses, with a detailed analysis of its metabolic pathways, helping to predict its behavior in human physiology (Almeida & Soares-da-Silva, 2003).

Receptor Binding Studies

Research on the 5-HT(1A) receptor occupancy by a novel antagonist, DU 125530, underscores the importance of receptor-specific studies in developing new therapeutic agents. Such studies aim to understand how potential drugs interact with specific receptors in the brain, affecting their activity and, consequently, their therapeutic potential for conditions like anxiety and depression (Rabiner et al., 2002).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Dioxins, for example, are known to be highly toxic and can cause a range of health problems .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-28(23,24)21-7-3-2-4-12(21)15(22)18-17-20-19-16(27-17)11-5-6-13-14(10-11)26-9-8-25-13/h5-6,10,12H,2-4,7-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCNDFEAIUNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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